molecular formula C4HClF2N2O B6299598 5-Chloro-2,6-difluoro-pyrimidin-4-ol CAS No. 173244-06-9

5-Chloro-2,6-difluoro-pyrimidin-4-ol

Cat. No.: B6299598
CAS No.: 173244-06-9
M. Wt: 166.51 g/mol
InChI Key: OKMZXTTUHSUGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,6-difluoro-pyrimidin-4-ol is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by the presence of chlorine and fluorine atoms on a pyrimidine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,6-difluoro-pyrimidin-4-ol typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 5-chloro-2,4,6-trifluoropyrimidine with appropriate reagents to introduce the hydroxyl group at the 4-position . The reaction conditions often involve the use of sodium azide for azidation reactions or tetraphenoxysilane in the presence of tetra butyl ammonium fluoride for other transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,6-difluoro-pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, such as 4-azido-5-chloro-2,6-difluoro-pyrimidine and 5-chloro triphenoxy pyrimidine .

Mechanism of Action

The mechanism of action of 5-Chloro-2,6-difluoro-pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Properties

IUPAC Name

5-chloro-2,4-difluoro-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClF2N2O/c5-1-2(6)8-4(7)9-3(1)10/h(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMZXTTUHSUGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.